molecular formula C14H10N2O3S B2762424 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one CAS No. 1031606-06-0

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one

Cat. No.: B2762424
CAS No.: 1031606-06-0
M. Wt: 286.31
InChI Key: BUVIMHQUMPDHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one is a heterocyclic compound that features a naphthyridine core with a phenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one typically involves the reaction of a naphthyridine derivative with a phenylsulfonyl chloride under basic conditions. A common method includes:

    Starting Materials: 1,6-naphthyridine and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and an organic solvent like dichloromethane.

    Procedure: The naphthyridine derivative is dissolved in the solvent, followed by the addition of the base. Phenylsulfonyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.

    Substitution: Substituted derivatives with new functional groups replacing the phenylsulfonyl group.

Scientific Research Applications

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(phenylsulfonyl)-1H-indole: Another heterocyclic compound with a phenylsulfonyl group, used in medicinal chemistry.

    2-phenylsulfonyl-pyridine: A pyridine derivative with similar functional groups, known for its biological activity.

Uniqueness

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one is unique due to its naphthyridine core, which provides distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

3-(Phenylsulfonyl)-1,6-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of a naphthyridine derivative with phenylsulfonyl chloride under basic conditions, typically employing triethylamine or pyridine as a base in an organic solvent like dichloromethane. The general reaction pathway can be summarized as follows:

  • Starting Materials : 1,6-naphthyridine and phenylsulfonyl chloride.
  • Reaction Conditions : Base (e.g., triethylamine) in dichloromethane at room temperature.

This synthetic route highlights the importance of the sulfonyl group in enhancing the compound's biological activity.

This compound exhibits various pharmacological actions attributed to its structural features:

  • Antimicrobial Activity : Similar to other sulfonamide derivatives, it shows potential antibacterial and antifungal properties. The sulfonamide moiety is known for inhibiting bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may act as an enzyme inhibitor or receptor ligand, which could be leveraged in cancer therapy by targeting specific pathways involved in tumor growth and proliferation .

Biological Activity Summary

The biological activities of this compound can be categorized as follows:

Activity Type Description
AntimicrobialExhibits antibacterial and antifungal properties; potential for use against resistant strains.
AnticancerPotential to inhibit tumor growth through enzyme inhibition; ongoing studies focus on its efficacy against various cancer types.
Enzyme InhibitionInvestigated as a ligand for various receptors; may modulate biochemical pathways related to inflammation and cell proliferation.
AntioxidantSome studies indicate potential antioxidant activity, contributing to cellular protection mechanisms against oxidative stress.

Antimicrobial Studies

Research has shown that compounds similar to this compound possess potent antimicrobial effects. For instance, a study demonstrated that sulfonamide derivatives significantly inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Research

A notable study investigated the anticancer potential of 1,6-naphthyridin-2(1H)-ones, revealing that modifications at the C3 and C4 positions significantly influenced their selectivity towards cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types .

Enzyme Inhibition

Further research highlighted the compound's ability to inhibit specific enzymes involved in cancer progression. For example, it was found that certain naphthyridine derivatives could effectively inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and bioavailability play significant roles in determining its efficacy:

  • Solubility : The compound's solubility in aqueous solutions influences its absorption and distribution within biological systems.
  • Metabolism : Initial studies suggest that it may undergo metabolic transformations that could affect its biological activity and toxicity profiles.

Properties

IUPAC Name

3-(benzenesulfonyl)-1H-1,6-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-14-11-8-15-7-6-12(11)16-9-13(14)20(18,19)10-4-2-1-3-5-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVIMHQUMPDHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.